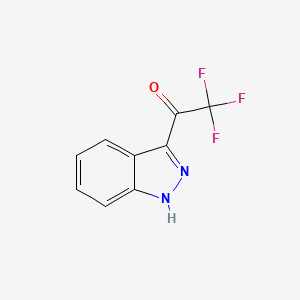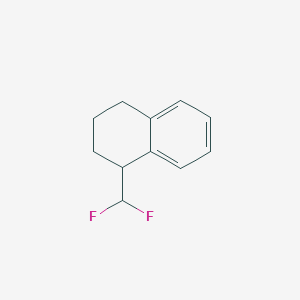![molecular formula C15H17NO2 B13034308 (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B13034308.png)
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentaquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization reactions.
Functional Group Transformations: Introduction of carboxylic acid and methyl groups through various functional group transformations.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure.
Cyclopentane Derivatives: Compounds with a cyclopentane ring structure.
Uniqueness
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is unique due to its specific combination of a cyclopentaquinoline core with carboxylic acid and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(3aR,4S,9bS)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m0/s1 |
Clave InChI |
UORZCPZFZNBVDZ-WDMOLILDSA-N |
SMILES isomérico |
CC1=C(C2=C(C=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O)C |
SMILES canónico |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
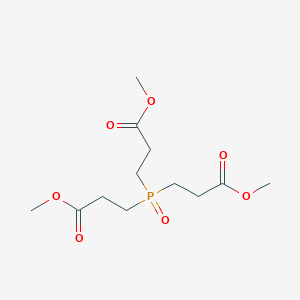
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
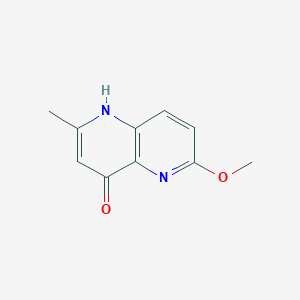


![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
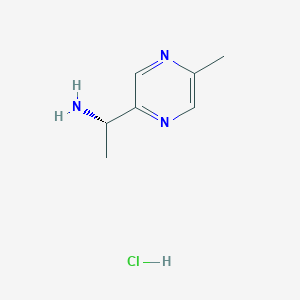

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
